Flemichin D
Overview
Description
Flemichin D is a compound that belongs to the class of organic compounds known as 8-prenylated flavanones . It is found in Eriosema chinense, Moghania philippinensis, Flemingia wallichii, and Vigna unguiculata .
Molecular Structure Analysis
The molecular structure of Flemichin D is 2H,6H-Benzo(1,2-b:5,4-b’)dipyran-6-one, 8-(2,4-dihydroxyphenyl)-7,8-dihydro-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-, (S)- . More detailed information about its molecular structure is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of Flemichin D are not well-documented. More research is needed to determine these properties .Scientific Research Applications
Phyto-SERM Constitutes from Flemingia macrophylla
Flemichin D, isolated from the roots of Flemingia macrophylla, has shown significant estrogenic activity in a transgenic plant assay system. This study highlights the potential of Flemingia macrophylla extract and its compounds, including Flemichin D, as selective estrogen receptor modulators (SERMs). These compounds exhibited both estrogenic and anti-estrogenic activities, suggesting possible applications in hormone-related therapies or research (Lai et al., 2013).
Cytotoxic and Antimycobacterial Prenylated Flavonoids
Flemichin D, along with other compounds, was isolated from Eriosema chinense roots and evaluated for its cytotoxic activity against human cell lines and antimycobacterial activity against Mycobacterium tuberculosis. The presence of Flemichin D in these extracts indicates a potential role in developing treatments for bacterial infections and cancer research (Sutthivaiyakit et al., 2009).
Tyrosinase Inhibition by Polyphenol Compounds
In a study focusing on the inhibition of tyrosinase, an enzyme crucial in melanin synthesis, Flemichin D was identified as one of the active polyphenol compounds from Flemingia philippinensis roots. This suggests a potential application of Flemichin D in cosmetic and dermatological products, particularly in skin lightening and treating hyperpigmentation disorders (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)22(29)21-19(28)12-20(30-24(17)21)15-8-6-14(26)11-18(15)27/h5-6,8-11,20,26-27,29H,7,12H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFCZXJTRKRPI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972561 | |
Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flemichin D | |
CAS RN |
57096-07-8 | |
Record name | Flemichin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057096078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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